N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
Description
N-[2-(3-Chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol scaffold substituted with a 3-chlorophenyl group at position 2 and a 2,6-difluorobenzamide moiety at position 3. This compound belongs to a class of derivatives studied for their biological activities, including antifungal and antibacterial properties, as seen in structurally related benzamide and pyrazole derivatives . Its design incorporates halogenated aromatic systems (Cl, F) to modulate electronic effects and enhance binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O2S/c19-10-3-1-4-11(7-10)24-17(12-8-27(26)9-15(12)23-24)22-18(25)16-13(20)5-2-6-14(16)21/h1-7H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTRKGQKAFTCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Difluorobenzamide Moiety: The final step involves the coupling of the difluorobenzamide group to the thieno[3,4-c]pyrazole core, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Implications
- Electronic Effects : Fluorine and chlorine atoms in the target compound may enhance binding to electron-rich enzyme active sites, as seen in related antifungal agents .
- Solubility : The 5-oxo group and difluorobenzamide could improve aqueous solubility compared to purely aliphatic analogues (e.g., CAS 958587-50-3) .
Biological Activity
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide is a synthetic compound belonging to the thienopyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The following sections explore its synthesis, biological activities, mechanisms of action, and potential applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thienopyrazole core and subsequent modifications to introduce the chlorophenyl and difluorobenzamide groups. Key synthetic routes include:
- Formation of Thienopyrazole Core : The cyclization of appropriate precursors such as 2-bromo-5-chlorothiophene-3-carbaldehyde with hydrazine derivatives under acidic conditions leads to the thienopyrazole structure.
- Introduction of Substituents : The chlorophenyl group is often introduced via Suzuki-Miyaura coupling reactions with boronic acid derivatives in the presence of palladium catalysts.
These steps yield a compound with a complex structure that is amenable to further functionalization.
Antioxidant Activity
Research has indicated that thienopyrazole derivatives exhibit significant antioxidant properties. A study assessed the protective effects of newly synthesized thieno[2,3-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol on erythrocytes from Clarias gariepinus (African catfish). The results showed that these compounds reduced erythrocyte malformations significantly compared to controls exposed solely to 4-nonylphenol, suggesting their potential as antioxidants in biological systems .
Antimicrobial and Antifungal Properties
Thienopyrazoles have also been evaluated for their antimicrobial and antifungal activities. For instance, derivatives similar to this compound have shown promising results against various pathogenic fungi and bacteria. Compounds containing a pyrazole scaffold demonstrated significant antifungal activity against strains of Mycobacterium tuberculosis and other fungal pathogens .
Anti-inflammatory Effects
Some thienopyrazole derivatives selectively inhibit phosphodiesterase 7 (PDE7), which is implicated in inflammatory processes and allergic responses. This inhibition suggests potential therapeutic applications for treating inflammatory diseases and allergies .
Anticancer Activity
The compound’s structure has led to investigations into its anticancer properties. Preliminary studies indicate that certain thienopyrazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can bind to enzymes such as PDE7, modulating their activity and influencing signaling pathways related to inflammation and immune responses.
- Cellular Interaction : It may also affect cellular mechanisms by altering gene expression related to oxidative stress response and apoptosis.
Case Study 1: Antioxidant Efficacy in Aquatic Species
In a controlled study involving Clarias gariepinus, researchers treated fish with varying concentrations of 4-nonylphenol alongside thieno[2,3-c]pyrazole compounds. The findings indicated a marked reduction in altered erythrocyte morphology in treated groups compared to controls exposed only to the toxin. This study highlights the potential for these compounds in mitigating oxidative damage in aquatic organisms.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
Case Study 2: Antimicrobial Activity Assessment
Another study focused on testing various thienopyrazole derivatives for their antimicrobial efficacy against multiple strains of fungi and bacteria. Results indicated that several compounds exhibited significant inhibition zones compared to controls, suggesting their potential as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
